molecular formula C14H19FN2O2 B7588978 2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid

2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid

Cat. No. B7588978
M. Wt: 266.31 g/mol
InChI Key: JXWXYPNYYWWLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid is a chemical compound that is widely used in scientific research. It is a derivative of piperazine and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid involves its ability to inhibit the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid are diverse and depend on the specific biological system being studied. It has been found to have effects on dopamine signaling, as well as on other neurotransmitters such as serotonin and norepinephrine. It has also been found to have effects on various physiological processes such as heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid in lab experiments is its ability to selectively inhibit the dopamine transporter. This allows researchers to study the specific role of dopamine in various biological processes. However, one limitation of using this compound is that it can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are many future directions for research involving 2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid. One area of research is the development of more selective dopamine transporter inhibitors that can be used to study the specific role of dopamine in various biological processes. Another area of research is the use of this compound as a tool to study the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia. Additionally, more research is needed to understand the off-target effects of this compound on other neurotransmitter systems.

Synthesis Methods

The synthesis of 2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid involves the reaction of piperazine with 4-fluorophenylethylamine in the presence of acetic anhydride. The resulting compound is then hydrolyzed with hydrochloric acid to yield 2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid.

Scientific Research Applications

2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid has been widely used in scientific research as a tool to study various biological processes. It has been found to be a potent inhibitor of the dopamine transporter and has been used to study the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

2-[4-[1-(4-fluorophenyl)ethyl]piperazin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2/c1-11(12-2-4-13(15)5-3-12)17-8-6-16(7-9-17)10-14(18)19/h2-5,11H,6-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWXYPNYYWWLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[1-(4-Fluorophenyl)ethyl]piperazin-1-yl]acetic acid

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